5-Methoxyquinolin-2(1H)-one
Overview
Description
5-Methoxyquinolin-2(1H)-one is a chemical compound with the CAS number 160893-04-9 . It has a molecular weight of 175.19 and its IUPAC name is 5-methoxy-2-quinolinol . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinolin-2(1H)-one consists of a quinoline backbone with a methoxy group attached at the 5th position . The InChI code for the compound is1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
. Physical And Chemical Properties Analysis
5-Methoxyquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 175.19 .Scientific Research Applications
Chemosensor Development
5-Methoxyquinolin-2(1H)-one derivatives, such as 5-chloro-8-methoxyquinoline, have been used in the development of chemosensors. For instance, a study by Prodi et al. (2001) demonstrated that a compound selectively responded to Cd²⁺ ions, showing potential for measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).
Tubulin-Polymerization Inhibition
Compounds derived from 5-Methoxyquinolin-2(1H)-one, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, have been explored as tubulin-polymerization inhibitors. Wang et al. (2014) discovered new compounds with high in vitro cytotoxic activity and significant inhibition against tubulin assembly (Wang et al., 2014). Cui et al. (2017) further studied a compound that inhibited tumor growth, disrupted tumor vasculature, and exhibited potent antiproliferative activity (Cui et al., 2017).
Inhibitors of Steroid 5α Reductases
Derivatives of 5-Methoxyquinolin-2(1H)-one have been examined as inhibitors of steroid 5α reductases. Baston et al. (2000) found that these compounds showed varying levels of activity and selectivity, dependent on the heterocycle and substituent features (Baston et al., 2000).
Synthesis Protocols
Gao et al. (2017) developed an environmentally friendly protocol for constructing N-methoxyquinolin-2(1H)-ones, showcasing the versatility and adaptability of these compounds in chemical synthesis (Gao et al., 2017).
Antitumor Agents
Several studies have explored 5-Methoxyquinolin-2(1H)-one derivatives as potent antitumor agents. For example, Chou et al. (2010) investigated 2-phenylquinolin-4-ones and found significant inhibitory activity against tumor cell lines (Chou et al., 2010).
Corrosion Inhibition
Compounds with a 5-Methoxyquinolin-2(1H)-one structure have been studied for their corrosion inhibiting properties. Khan et al. (2017) found that Schiff base compounds showed effective inhibition for mild steel corrosion in hydrochloric acid solution (Khan et al., 2017).
Photobasicity Studies
Roy et al. (2019) investigated the photobasicity of 5-Methoxyquinoline, proposing a mechanism based on hole transfer to adjacent water molecules (Roy et al., 2019).
Antimicrobial Properties
Several studies, such as those by Ghoneim and Morsy (2018), have synthesized novel compounds from 5-Methoxyquinolin-2(1H)-one derivatives and evaluated their antimicrobial activities (Ghoneim & Morsy, 2018).
Receptor Antagonists
Compounds derived from 5-Methoxyquinolin-2(1H)-one have been used in creating receptor antagonists. Zajdel et al. (2016) identified potent 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties (Zajdel et al., 2016).
Radiolabeling for Sigma-2 Receptors
Xu et al. (2005) radiolabeled benzamide analogues derived from 5-Methoxyquinolin-2(1H)-one, using them to study sigma-2 receptors (Xu et al., 2005).
Antimalarial Drug Research
Allahyari et al. (1984) synthesized hydroxy analogues of the antimalarial drug primaquine, which included modifications of 6-methoxyquinoline (Allahyari et al., 1984).
Safety and Hazards
Future Directions
Quinoline derivatives, such as 5-Methoxyquinolin-2(1H)-one, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, the future directions for this compound could involve further exploration of its potential medicinal uses and the development of greener and more sustainable chemical processes .
properties
IUPAC Name |
5-methoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKDEFGMGFUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455741 | |
Record name | 5-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinolin-2(1H)-one | |
CAS RN |
160893-04-9 | |
Record name | 5-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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